N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUFEQTQQHYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Fluorophenol
The 3-fluorophenoxy moiety is introduced via nucleophilic substitution. A representative procedure involves reacting 3-fluorophenol with ethyl 2-bromopropanoate under basic conditions:
3-Fluorophenol + Ethyl 2-bromopropanoate → Ethyl 2-(3-fluorophenoxy)propanoate
Conditions :
Ester Hydrolysis
Saponification of the ethyl ester yields the carboxylic acid:
Ethyl 2-(3-fluorophenoxy)propanoate + LiOH → 2-(3-Fluorophenoxy)propanoic acid
Conditions :
- Solvent: THF/MeOH/H₂O (3:1:1)
- Base: Lithium hydroxide (2.0 equiv)
- Temperature: Room temperature, 48 h
- Workup: Acidification with citric acid, filtration, and drying
Synthesis of 2-(3,5-Dimethylphenoxy)ethanamine
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables efficient coupling of 3,5-dimethylphenol with 2-aminoethanol :
3,5-Dimethylphenol + 2-Aminoethanol → 2-(3,5-Dimethylphenoxy)ethanamine
Conditions :
Alternative Nucleophilic Substitution
For cost-sensitive protocols, alkylation with 2-chloroethylamine hydrochloride is feasible:
3,5-Dimethylphenol + 2-Chloroethylamine → 2-(3,5-Dimethylphenoxy)ethanamine
Conditions :
- Base: K₂CO₃ (3.0 equiv)
- Solvent: DMF, 80°C, 24 h
- Workup: Aqueous extraction, ion-exchange chromatography
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step employs EDCI and DMAP to activate the carboxylic acid:
2-(3-Fluorophenoxy)propanoic acid + 2-(3,5-Dimethylphenoxy)ethanamine → N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
Conditions :
Mixed Anhydride Method
For scale-up, isobutyl chloroformate generates a reactive intermediate:
2-(3-Fluorophenoxy)propanoic acid + Isobutyl chloroformate → Mixed anhydride + Amine → Product
Conditions :
Comparative Analysis of Methodologies
| Parameter | EDCI/DMAP Method | Mixed Anhydride Method |
|---|---|---|
| Yield | 72–80% | 65–70% |
| Reaction Time | 12 h | 6 h |
| Purification Ease | Moderate | Challenging |
| Scale Suitability | Small-scale | Large-scale |
The EDCI/DMAP protocol offers superior yields and reproducibility for laboratory-scale synthesis, while the mixed anhydride method is preferable for industrial applications despite lower yields.
Structural Characterization and Validation
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide. For instance, derivatives of related structures have shown promising results against various cancer cell lines. One such study reported that a related compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines, indicating strong anticancer activity .
Antitubercular Activity
Research has demonstrated that compounds with similar structural motifs possess antitubercular properties. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL. These findings suggest that modifications to the phenoxy and propanamide groups could enhance efficacy against tuberculosis .
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps, typically starting from readily available phenolic compounds. The synthetic pathway often includes:
- Formation of the Phenoxy Group : Utilizing alkylation techniques to introduce the dimethylphenoxy moiety.
- Amide Bond Formation : Employing coupling reactions to form the amide linkage with propanamide.
The incorporation of fluorine into the structure is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activity and stability.
Case Study 1: Anticancer Activity
In a comparative study of various N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, one compound demonstrated significant inhibition rates against several cancer cell lines (SNB-19 and OVCAR-8), showcasing the potential of fluorinated derivatives in cancer therapy .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
Case Study 2: Antitubercular Evaluation
A series of related compounds were synthesized and evaluated for their antitubercular activity against M. tuberculosis. The most potent derivative showed an MIC value comparable to established antitubercular agents, indicating the potential for developing new treatments .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 3m | 4 | Potent |
| 3a | 16 | Moderate |
| 3b | 32 | Moderate |
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Recommendations for Future Research
- Conduct in vitro assays (e.g., receptor binding, enzyme inhibition) to elucidate mechanisms of action.
- Compare metabolic stability and pharmacokinetics with halogenated analogues (e.g., 17b).
- Explore anticonvulsant efficacy in MES and ScMet models based on findings.
Biological Activity
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₄H₁₈FNO₃
- Molecular Weight : 255.30 g/mol
- IUPAC Name : this compound
This structure features two phenoxy groups, which are known to influence the biological activity of compounds through various mechanisms.
1. Anti-Inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of fluorine in the phenoxy group may enhance the compound's interaction with biological targets, potentially leading to reduced inflammation markers in various models.
2. Antitumor Activity
Studies have suggested that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as those involving Cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis.
3. Neuroprotective Effects
Compounds with similar aryl ether structures have shown neuroprotective properties, possibly through the inhibition of oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound may be attributed to several mechanisms:
- COX Inhibition : Similar compounds have been documented to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells through modulation of Bcl-2 family proteins.
- Antioxidant Properties : The phenolic structure can contribute to scavenging free radicals, thus protecting cells from oxidative damage.
Case Study 1: Anti-Cancer Efficacy
A study involving a series of phenoxy derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response with IC50 values in the low micromolar range.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, a related compound showed a reduction in neuronal cell death and improved functional outcomes in animal models. This suggests potential therapeutic applications for neurodegenerative diseases.
Data Tables
Q & A
Q. How can researchers address batch-to-batch variability in synthesis yields?
- Methodology :
- Quality Control : Implement in-process checks (e.g., intermediate purity via HPLC).
- Scale-Up Optimization : Use flow chemistry for reproducible coupling reactions. Adjust stoichiometry of 3-fluorophenoxypropanoyl chloride (1.2 equiv) to minimize side products .
Q. What are best practices for reconciling conflicting cytotoxicity data across cell lines?
- Methodology :
- Standardized Protocols : Use identical seeding densities, serum batches, and incubation times.
- Metabolic Profiling : Perform Seahorse assays to compare glycolysis and OXPHOS in sensitive vs. resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
